3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse disorders. It belongs to the class of compounds known as selective kappa opioid receptor antagonists.
Mécanisme D'action
The kappa opioid receptor is a G protein-coupled receptor that is widely distributed throughout the brain and plays a role in the regulation of mood, emotions, and pain perception. 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one binds to the kappa opioid receptor and blocks its activity, leading to an increase in the release of dopamine and other neurotransmitters that are associated with positive mood and reward.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is associated with reward and motivation. It also decreases the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in individuals with depression and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one is its high selectivity for the kappa opioid receptor, which reduces the risk of off-target effects. However, its limited solubility in water and low bioavailability may pose challenges for its use in preclinical and clinical studies.
Orientations Futures
Future research on 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one could focus on its potential therapeutic effects on specific neuropsychiatric disorders such as major depression, anxiety disorders, and substance abuse disorders. Further studies could also investigate the optimal dosing and administration regimens for this compound, as well as its safety and tolerability in humans.
Méthodes De Synthèse
The synthesis of 3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, starting with the reaction of 4-hydroxycoumarin with 2-bromoacetophenone to yield 3-(2-bromoacetyl)-4-hydroxycoumarin. The intermediate is then reacted with 2-phenylethylamine and 2-(2-hydroxyethyl)piperazine to form the final product, this compound.
Applications De Recherche Scientifique
3-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been the subject of several preclinical and clinical studies investigating its potential therapeutic effects on neuropsychiatric disorders. These studies have shown that this compound has a high affinity for the kappa opioid receptor and can effectively block its activity.
Propriétés
IUPAC Name |
3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYJRJXQPKROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.